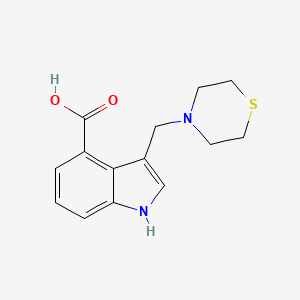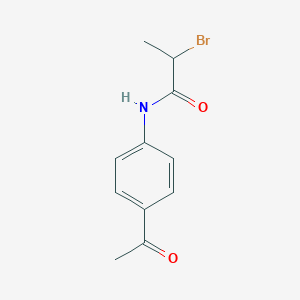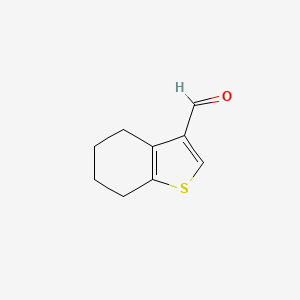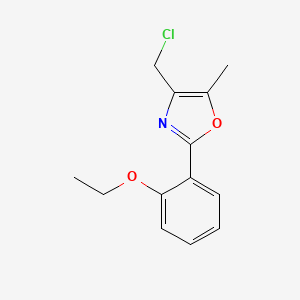![molecular formula C13H17NO4S B1386939 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid CAS No. 1188371-42-7](/img/structure/B1386939.png)
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid, often referred to as 2MMPPCA, is an important organic molecule that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. 2MMPPCA is a synthetic compound that is relatively simple to synthesize, and it has a wide range of applications in the laboratory. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with pyrrolidine-2-carboxylic acid in the presence of a suitable catalyst.
Starting Materials
2-methyl-4-(methylsulfonyl)benzaldehyde, pyrrolidine-2-carboxylic acid, catalyst
Reaction
Step 1: Dissolve 2-methyl-4-(methylsulfonyl)benzaldehyde (1.0 equiv) and pyrrolidine-2-carboxylic acid (1.2 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as triethylamine or N,N-dimethylaminopyridine (DMAP) to the reaction mixture., Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete., Step 4: Cool the reaction mixture and filter the precipitated product., Step 5: Wash the product with a suitable solvent such as diethyl ether or ethyl acetate to remove any impurities., Step 6: Dry the product under vacuum to obtain 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid as a white solid.
科学研究应用
2MMPPCA has a wide range of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of enzyme kinetics and the study of protein-protein interactions. It has also been used in the study of metabolic pathways and the study of enzyme-substrate interactions. In addition, 2MMPPCA has been used in the study of cellular signaling pathways and the study of gene expression.
作用机制
2MMPPCA acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from catalyzing a reaction. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of 2MMPPCA. In addition, 2MMPPCA can act as an allosteric modulator, meaning that it can bind to the allosteric site of an enzyme and alter its activity.
生化和生理效应
2MMPPCA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been shown to modulate the activity of receptors, such as the adenosine A2A receptor. It has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel. Finally, it has been shown to modulate the activity of enzymes involved in the synthesis of proteins, such as the enzyme ribonuclease.
实验室实验的优点和局限性
2MMPPCA has a number of advantages and limitations for lab experiments. One of the main advantages of using 2MMPPCA is that it is relatively simple to synthesize and it is relatively stable. Additionally, it is relatively non-toxic and can be used in a variety of experiments. However, one of the main limitations of using 2MMPPCA is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 2MMPPCA is not very stable at high temperatures, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research involving 2MMPPCA. One potential direction is to further explore its use in the synthesis of drugs and other compounds. Additionally, research could be conducted to further explore its mechanism of action and its biochemical and physiological effects. Other potential future directions include the development of new methods to synthesize 2MMPPCA and the development of new methods to measure its activity. Finally, research could be conducted to explore its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.
属性
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-8-10(19(2,17)18)5-6-11(9)14-7-3-4-12(14)13(15)16/h5-6,8,12H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEJOONXQXPISG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)
![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)

![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)
![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)



![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)